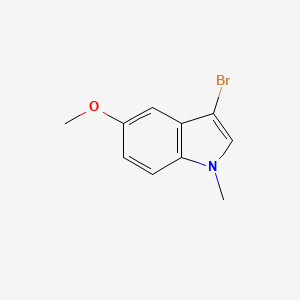
3-bromo-5-methoxy-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-methoxy-1-methyl-1H-indole is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmaceutical Development
3-Bromo-5-methoxy-1-methyl-1H-indole serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural characteristics allow for the development of compounds targeting neurological disorders and various types of cancer. For instance, derivatives of this compound have been investigated for their potential as inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Case Study: Antimicrobial Activity
A study explored a library of analogues derived from this compound, identifying several compounds with significant antimicrobial activity. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating their potential as effective antibacterial agents .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Derivative 1 | 0.25 | MRSA |
| Derivative 2 | 16 | MRSA |
| Derivative 3 | ND | E. coli |
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The compound's structure allows for efficient charge transport and luminescence, which are critical for developing advanced electronic materials.
Research Findings
Research has shown that incorporating this compound into organic electronic devices enhances their performance, particularly in terms of stability and efficiency . The bromine and methoxy substituents contribute to the overall electronic characteristics, making it an attractive candidate for further exploration in material science.
Biological Research
Enzyme Interactions and Receptor Binding
In biological research, this compound is utilized as a probe molecule to study enzyme interactions and receptor binding mechanisms. Its ability to modulate biological activity through specific molecular interactions makes it valuable for understanding complex biochemical pathways.
Case Study: Enzyme Interaction
A study demonstrated the use of this compound to investigate its binding affinity to various enzymes involved in metabolic processes. The results indicated that the compound could effectively inhibit certain enzymes, suggesting its potential role in drug development aimed at metabolic disorders .
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
3-bromo-5-methoxy-1-methylindole |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3 |
Clé InChI |
ZEAGHCHUGYVPRS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=CC(=C2)OC)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













